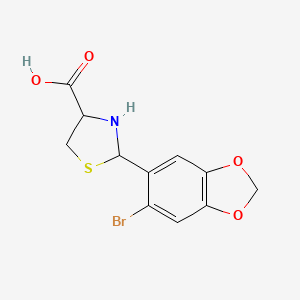

2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid

CAS No.: 342406-10-4

Cat. No.: VC5310059

Molecular Formula: C11H10BrNO4S

Molecular Weight: 332.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 342406-10-4 |

|---|---|

| Molecular Formula | C11H10BrNO4S |

| Molecular Weight | 332.17 |

| IUPAC Name | 2-(6-bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H10BrNO4S/c12-6-2-9-8(16-4-17-9)1-5(6)10-13-7(3-18-10)11(14)15/h1-2,7,10,13H,3-4H2,(H,14,15) |

| Standard InChI Key | UDKXIQLKNNYCCI-UHFFFAOYSA-N |

| SMILES | C1C(NC(S1)C2=CC3=C(C=C2Br)OCO3)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, 2-(6-bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid, reflects its hybrid architecture:

-

Benzodioxole subunit: A bicyclic structure with two oxygen atoms at positions 1 and 3, brominated at position 6.

-

Thiazolidine ring: A five-membered saturated heterocycle containing nitrogen and sulfur at positions 1 and 3, respectively.

-

Carboxylic acid group: Positioned at carbon 4 of the thiazolidine ring.

The molecular formula is C₁₁H₁₀BrNO₄S, with a molar mass of 332.17 g/mol .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 342406-10-4 | |

| Molecular Weight | 332.17 g/mol | |

| Exact Mass | 330.95 Da (monoisotopic) | |

| SMILES Notation | OC(=O)C1CSC(N1)C2=C3OC(OC3=CC(Br)=C2)=O |

Physicochemical Properties

Thermal and Spectral Characteristics

Experimental data from chemical databases indicate:

Table 2: Physical Properties

| Property | Value | Uncertainty | Source |

|---|---|---|---|

| Boiling Point | 501.2 ± 50.0 °C | Predicted | |

| Density | 1.766 ± 0.06 g/cm³ | Predicted | |

| pKa | 1.91 ± 0.40 | Predicted | |

| LogP (Octanol-Water) | 1.92 | Estimated |

The low pKa suggests strong acidity, likely due to stabilization of the deprotonated carboxylate by resonance and inductive effects from the electron-withdrawing bromine and dioxole groups .

Reactivity and Stability

Degradation Pathways

-

Thermal Decomposition: Predicted to decompose above 500°C, releasing brominated vapors and sulfur oxides .

-

Hydrolytic Sensitivity: The thiazolidine ring may undergo acid-catalyzed ring-opening in aqueous media, regenerating the aldehyde and cysteine components .

Light Sensitivity

The benzodioxole chromophore absorbs UV light (λmax ~280 nm), necessitating storage in amber containers to prevent photolytic cleavage of the dioxole ring .

| Parameter | Value | Source |

|---|---|---|

| GHS Hazard Codes | Xi (Irritant) | |

| Precautionary Statements | P305+P351+P338 (Eye contact) | |

| NFPA Health Rating | 2 (Moderate hazard) |

Laboratory handling requires PPE including nitrile gloves and safety goggles. Spills should be neutralized with sodium bicarbonate before disposal .

Research Gaps and Future Directions

-

Crystallographic Data: Single-crystal X-ray structures would clarify conformational preferences.

-

Biological Screening: Antimicrobial and enzyme inhibition assays are warranted.

-

Green Synthesis: Developing catalytic, solvent-free routes to improve atom economy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume